
1-(3-Chloro-4-methoxyphenyl)-4-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Description
The Emergence of 1,2,4-Oxadiazole-Pyrrolidinone Hybrids as Privileged Scaffolds
The strategic fusion of 1,2,4-oxadiazole with pyrrolidinone creates a hybrid scaffold that synergizes the pharmacophoric advantages of both moieties (Table 1). The 1,2,4-oxadiazole ring contributes planar rigidity and dipole moment, facilitating π-π stacking and dipole-dipole interactions with bacterial enzyme active sites. Concurrently, the pyrrolidinone moiety introduces conformational flexibility, enabling adaptive binding to topoisomerase IV and DNA gyrase—key targets in Gram-negative bacterial infections.
Table 1: Comparative Analysis of 1,2,4-Oxadiazole-Pyrrolidinone Hybrids
*Predicted based on structural analogs.
The electronic configuration of 1,2,4-oxadiazole enhances hydrogen bond acceptance through its nitrogen and oxygen atoms, while the pyrrolidinone’s carbonyl group serves as a hydrogen bond donor. This dual functionality enables simultaneous interaction with multiple residues in the ATP-binding pockets of type II topoisomerases. Recent studies demonstrate that methoxy substitutions on the aryl rings improve membrane permeability, with the 2,3-dimethoxy configuration optimizing π-cation interactions with lysine residues in the GyrB subunit.
Contextualizing the Target Compound Within Antibacterial Drug Discovery
The target compound, 1-(3-chloro-4-methoxyphenyl)-4-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, represents a strategic evolution from first-generation oxadiazole hybrids. The 3-chloro-4-methoxyphenyl substituent introduces steric bulk and electron-withdrawing effects that likely enhance binding specificity for the quinolone resistance-determining region (QRDR) of DNA gyrase. Molecular modeling suggests that the chloro group occupies a hydrophobic subpocket adjacent to Ser84 in GyrA, while the 2,3-dimethoxyphenyl group engages in stacking interactions with conserved aromatic residues in the GyrB ATPase domain.
This dual-targeting capability addresses the limitations of single-target inhibitors, which are prone to resistance development through point mutations. The compound’s hybrid architecture enables concurrent inhibition of DNA gyrase and topoisomerase IV, disrupting bacterial DNA replication and repair processes synergistically. Furthermore, the methoxy groups’ electron-donating properties may mitigate oxidative metabolism in hepatic microsomes, potentially improving oral bioavailability compared to earlier analogs.
Propriétés
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O5/c1-27-16-8-7-13(10-15(16)22)25-11-12(9-18(25)26)21-23-20(24-30-21)14-5-4-6-17(28-2)19(14)29-3/h4-8,10,12H,9,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTCEFIMAZPXBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=C(C(=CC=C4)OC)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 1-(3-Chloro-4-methoxyphenyl)-4-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one , with CAS Number 941917-97-1, is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various cancer cell lines, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C21H20ClN3O5
- Molecular Weight : 429.9 g/mol
- CAS Number : 941917-97-1
The biological activity of this compound is primarily attributed to its oxadiazole moiety. Research indicates that 1,3,4-oxadiazole derivatives exhibit a broad spectrum of bioactivities including:
- Anticancer Activity : Targeting specific enzymes such as thymidylate synthase and histone deacetylases (HDAC).
- Antimicrobial Effects : Demonstrated against various bacterial strains.
- Antioxidant Properties : Exhibiting free radical scavenging capabilities.
Anticancer Efficacy
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- A study demonstrated that certain oxadiazole compounds showed IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma) cell lines .
Compound Type | Cancer Cell Line | IC50 Value (µM) |
---|---|---|
Oxadiazole Derivative | MCF-7 | 0.12 - 2.78 |
Oxadiazole Derivative | A549 | Similar range |
Oxadiazole Derivative | A375 | Similar range |
Study 1: Anticancer Activity Evaluation
In a comprehensive evaluation of various oxadiazole derivatives, it was found that modifications in the phenyl ring significantly influenced the cytotoxicity against cancer cells. The presence of electron-donating or withdrawing groups altered the activity profile considerably .
Study 2: Mechanism-Based Approaches
A review article summarized the mechanisms by which oxadiazoles exert their anticancer effects, focusing on their ability to inhibit telomerase and HDAC activities. The findings suggest that these compounds can effectively halt cancer cell proliferation through multiple pathways .
Comparaison Avec Des Composés Similaires
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Substituent Impact : The presence of electron-withdrawing groups (e.g., Cl, F) and electron-donating groups (e.g., OCH₃) modulates electronic density and steric effects. For example, the 2,3-dimethoxyphenyl group in the target compound may enhance π-π stacking interactions compared to cyclopropyl or thioxo substituents .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.